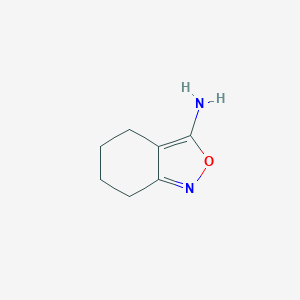

![molecular formula C10H10N2O2S B168687 3-氨基噻吩并[3,2-b]吡啶-2-甲酸乙酯 CAS No. 171179-86-5](/img/structure/B168687.png)

3-氨基噻吩并[3,2-b]吡啶-2-甲酸乙酯

描述

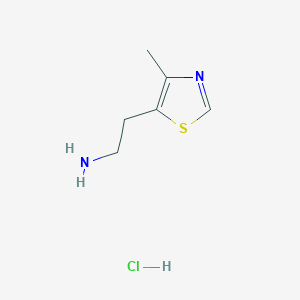

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . This compound is typically stored in a dark place, under inert atmosphere, and in a freezer below -20°C .

Synthesis Analysis

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has been used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The synthesis protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3 . The canonical SMILES representation is CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N .Chemical Reactions Analysis

The compound has been involved in the synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine, and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 93.4 Ų and a complexity of 250 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound is a solid at room temperature .科学研究应用

合成与反应性

3-氨基噻吩并[3,2-b]吡啶-2-甲酸乙酯参与各种三环化合物的合成。它与水合肼反应生成一系列具有不同脂肪族、芳香族或杂芳族片段的 3-氨基-3,4-二氢吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶-4-酮 (Kostenko 等,2007), (Kostenko 等,2008)。该化合物还有助于形成 3-氨基-2-苯并咪唑基噻吩并[2,3-b]吡啶-5-甲酸乙酯和其他相关的稠合体系,突出了其在合成各种杂环体系中的多功能性 (Bakhite 等,2005)。

抗菌活性

在药物化学领域,3-氨基噻吩并[2,3-b]吡啶-2-甲酸乙酯衍生物因其抗菌特性而受到研究。研究表明,这些化合物表现出抗葡萄球菌活性,表明在治疗细菌感染方面具有潜在的治疗应用 (Kostenko 等,2008)。

杂环化合物合成

该化学物质是合成各种杂环化合物的关键参与者。它与不同化合物的反应导致了新型和功能化的杂环体系的开发,扩大了合成化学在创建具有潜在药物设计和材料科学应用的新分子方面的范围 (Zhu 等,2003), (Sirakanyan 等,2019)。

新型化学转化

3-氨基噻吩并[2,3-b]吡啶-2-甲酸乙酯经历各种化学转化,导致产生新化合物。这些转化对于推进化学合成技术和扩展可用于进一步研究和开发的化学实体库至关重要 (Chigorina 等,2019)。

安全和危害

未来方向

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has been identified as an effective precursor for the synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids . This suggests potential future directions in the development of new synthetic routes and the exploration of novel chemical reactions involving this compound .

作用机制

Target of Action

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a versatile precursor for the synthesis of related fused pyrimidine hybrids . These hybrids have shown promising biological significance, demonstrating potent inhibitory activity to mGluR1 , which plays a crucial role in the central sensitization of pain and other functions with potential implications for neurological and psychiatric conditions .

Mode of Action

The compound interacts with its targets through a one-pot three-component synthesis process . This process involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines . The reaction affords a new series of the target pyrimidine hybrids, linked to different arene units .

Biochemical Pathways

Given its inhibitory activity to mglur1 , it can be inferred that it may influence pathways related to pain perception and other neurological functions.

Result of Action

The molecular and cellular effects of the compound’s action are primarily its inhibitory activity to mGluR1 . This activity could potentially influence neurological and psychiatric conditions . .

属性

IUPAC Name |

ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCPBFANOWUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in organic synthesis?

A1: Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate serves as a crucial starting material for synthesizing diverse pyridothienopyrimidine derivatives. In the research paper "A CONVENIENT SYNTHESIS OF NEW PYRIDOTHIENOPYRIMIDIN-4 (3H) ONES AND PYRIDOTHIENOPYRIMIDIN-2, 4(1H, 3H) DIONES" [], the authors utilize this compound in a base-catalyzed cyclocondensation reaction. []

Q2: What specific reactions were conducted using Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in this research?

A2: The research employed Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in two key reactions:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)